Topic: The Chemical Identity of Oximes Derived from Chlorinated Acetaldehydes: A Clarification of Chloral Oxime (CAS 1117-99-3) and Chloroacetaldehyde Oxime (CAS 51451-05-9)
Topic: The Chemical Identity of Oximes Derived from Chlorinated Acetaldehydes: A Clarification of Chloral Oxime (CAS 1117-99-3) and Chloroacetaldehyde Oxime (CAS 51451-05-9)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
In chemical research and development, precise identification of reagents is fundamental to experimental reproducibility and safety. A point of potential confusion exists within the chemical space of chlorinated aldehyde oximes, specifically concerning CAS numbers 1117-99-3 and 51451-05-9. This technical guide serves to definitively clarify that these two CAS numbers represent distinct chemical entities: 2,2,2-trichloroacetaldehyde oxime (chloral oxime) and chloroacetaldehyde oxime, respectively. We will provide a comprehensive technical profile of true chloral oxime (CAS 1117-99-3), including its physicochemical properties, a detailed synthesis protocol, and its applications. This document is designed to eliminate ambiguity and provide researchers with an authoritative resource for working with these compounds.
The Core Directive: Resolving the CAS Number Discrepancy
The primary source of confusion arises from the similar nomenclature. However, a detailed examination of authoritative chemical databases reveals that these are not isomers or alternative designations for the same compound. They are structurally different molecules.
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CAS 1117-99-3 refers to 2,2,2-Trichloroacetaldehyde Oxime , commonly known as Chloral Oxime .[1] This molecule contains a trichloromethyl group (-CCl₃).
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CAS 51451-05-9 refers to Chloroacetaldehyde Oxime .[2][3][4][5] This molecule contains a chloromethyl group (-CH₂Cl).
The presence of three chlorine atoms in chloral oxime versus one in chloroacetaldehyde oxime results in significant differences in molecular weight, reactivity, and physical properties.
Table 1: Comparative Analysis of CAS 1117-99-3 and CAS 51451-05-9
| Feature | Chloral Oxime | Chloroacetaldehyde Oxime |
| IUPAC Name | (NE)-N-(2,2,2-trichloroethylidene)hydroxylamine[1] | N-(2-chloroethylidene)hydroxylamine[3] |
| CAS Number | 1117-99-3[1] | 51451-05-9[2][3] |
| Molecular Formula | C₂H₂Cl₃NO[1] | C₂H₄ClNO[2][5] |
| Molecular Weight | 162.40 g/mol [1] | 93.51 g/mol [2] |
| Structure | Contains a -CCl₃ group | Contains a -CH₂Cl group |
Diagram 1: Structural Distinction
Caption: Fundamental differences between the two distinct chemical compounds.
Technical Profile of Chloral Oxime (CAS 1117-99-3)
This section will focus exclusively on 2,2,2-trichloroacetaldehyde oxime.
Physicochemical Properties
A comprehensive understanding of a compound's physical properties is critical for its proper handling, storage, and application in experimental design.
Table 2: Properties of 2,2,2-Trichloroacetaldehyde Oxime
| Property | Value |
| Molecular Formula | C₂H₂Cl₃NO[1] |
| Molecular Weight | 162.40 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | 39-41 °C |
| Boiling Point | 98 °C (decomposes)[6] |
| Solubility | Very soluble in ethanol, ethyl ether; soluble in benzene[6] |
| InChIKey | BVHZGCQCZRDLJR-LZCJLJQNSA-N[1] |
Chemical Structure
The structure features a carbon-nitrogen double bond characteristic of all oximes, with the carbon atom bonded to a sterically bulky and highly electronegative trichloromethyl group.
Diagram 2: 2D Structure of Chloral Oxime
Caption: Structure showing the C=N-OH group and trichloromethyl moiety.
Synthesis and Experimental Protocols
The most general and reliable method for preparing oximes is the condensation reaction between a carbonyl compound and hydroxylamine.[7] For chloral oxime, the starting material is chloral hydrate, the stable, hydrated form of chloral (trichloroacetaldehyde).[6]
Reaction Mechanism
The synthesis is a nucleophilic addition of hydroxylamine to the carbonyl carbon of chloral, followed by dehydration to form the oxime. A base, such as sodium carbonate, is required to neutralize the hydrochloride in hydroxylamine hydrochloride, liberating the free hydroxylamine to act as a nucleophile.[8]
Reaction: Cl₃CCH(OH)₂ (Chloral Hydrate) + NH₂OH·HCl + Na₂CO₃ → Cl₃CCH=NOH (Chloral Oxime) + NaHCO₃ + NaCl + H₂O
Detailed Experimental Protocol
This protocol is a self-validating system based on established chemical principles for oximation.
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Reagent Preparation:
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In a flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in water.
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In a separate beaker, dissolve sodium carbonate (0.6 equivalents, to ensure the final solution is not strongly basic) in water.
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Slowly add the sodium carbonate solution to the hydroxylamine hydrochloride solution with stirring. This step generates free hydroxylamine in situ.
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Reaction Execution:
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Prepare a solution of chloral hydrate (1.0 equivalent) in water.
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Place the reaction flask containing the hydroxylamine solution in an ice-water bath to control the reaction temperature, as the initial condensation can be exothermic.
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Add the chloral hydrate solution dropwise to the cold, stirred hydroxylamine solution over 15-20 minutes.
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Product Formation & Isolation:
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After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
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The product, chloral oxime, will often precipitate as a white solid.
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Collect the crude product by vacuum filtration, washing the solid with a small amount of cold water to remove inorganic salts.
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Purification & Characterization:
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexane.
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Dry the purified crystals under vacuum.
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Confirm product identity and purity via melting point analysis, ¹H NMR, and ¹³C NMR spectroscopy.
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Diagram 3: Experimental Workflow for Chloral Oxime Synthesis
Caption: Step-by-step workflow for the synthesis and purification of chloral oxime.
Applications in Research and Development
Chloral oxime is not an end-product pharmaceutical but serves as a versatile chemical intermediate. Its utility is derived from both the reactive oxime functionality and the electron-withdrawing trichloromethyl group.
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Precursor in Heterocyclic Synthesis: The oxime group is a key building block for synthesizing various nitrogen- and oxygen-containing heterocycles, which are prevalent structures in drug discovery.
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Beckmann Rearrangement: While chloral itself can be used as a catalyst for the Beckmann rearrangement of other oximes to amides, chloral oxime can undergo this rearrangement itself under acidic conditions to produce trichloroacetamide.[9]
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Synthesis of Isatin: Chloral hydrate is a key reagent in the Sandmeyer isonitrosoacetanilide isatin synthesis, where it reacts with aniline and hydroxylamine.[6] Chloral oxime is an intermediate in this class of reactions.
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Agrochemicals: While chloroacetaldehyde oxime (51451-05-9) is noted as an intermediate for specific pesticides,[5][10] the highly chlorinated nature of chloral oxime makes it a plausible precursor for other specialized agrochemicals, although less commonly cited.
Safety and Handling
As a chlorinated organic compound, chloral oxime must be handled with appropriate precautions.
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Toxicity: Assumed to be toxic and an irritant. Handle with care to avoid skin contact, eye contact, and inhalation.
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Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
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Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to minimize exposure.
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Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong acids and oxidizing agents.
Conclusion
The distinction between Chloral Oxime (2,2,2-trichloroacetaldehyde oxime, CAS 1117-99-3) and Chloroacetaldehyde Oxime (CAS 51451-05-9) is absolute; they are different molecules with distinct chemical and physical properties. For any research or development professional, using the correct CAS number is essential for sourcing the correct material and ensuring the integrity and validity of their work. Chloral oxime is a valuable synthetic intermediate, accessible through a straightforward condensation reaction, whose utility is centered on its reactive oxime group and the influence of its trichloromethyl moiety.
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